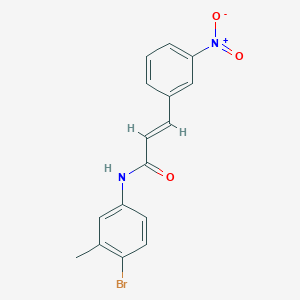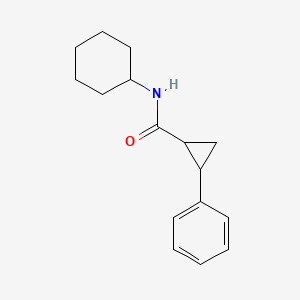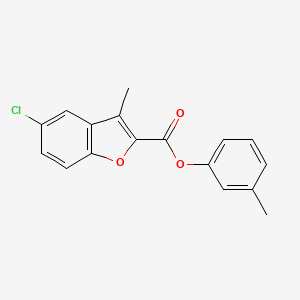
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione (IMPT) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate pain, inflammation, and fever. 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of cardiovascular function and neurotransmitter release.
Biochemical and Physiological Effects:
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have several biochemical and physiological effects, including the reduction of inflammation, pain, and fever, the induction of apoptosis in cancer cells, and the inhibition of fungal and bacterial growth. In addition, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, one of the limitations of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione, including the development of novel synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its interactions with other enzymes and receptors in the body. In addition, the development of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione-based materials with unique properties and applications in various fields is an area of active research.
Synthesemethoden
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be synthesized via several methods, including the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-2-methyl-4,5-dihydro-1,3-thiazole with ethyl isobutyrylacetate and ammonium thiocyanate in the presence of sodium ethoxide. The yield of 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential applications in various scientific fields. In medicine, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In agriculture, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been used as a plant growth regulator and a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, 5-isobutyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and magnetic materials.
Eigenschaften
IUPAC Name |
5-methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-10(2)9-13(3)14-12(17)16(15-13)11-7-5-4-6-8-11/h4-8,10,15H,9H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCFFDMZHCQTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
![5-(2-ethoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4974748.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4974759.png)

![4-(2,5-dimethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4974771.png)

![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)

![ethyl [5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4974814.png)